Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate
Description
Overview of Quinoline Chemistry
Quinoline represents a fundamental heterocyclic aromatic organic compound characterized by the chemical formula carbon nine hydrogen seven nitrogen, consisting of a benzene ring fused to a pyridine ring. This bicyclic structure forms the foundation for numerous biologically active compounds and pharmaceutical agents. Quinoline itself appears as a colorless hygroscopic liquid with a distinctive strong odor, though aged samples exposed to light often develop yellow and subsequently brown coloration. The compound demonstrates limited solubility in cold water but readily dissolves in hot water and most organic solvents, making it a versatile building block for synthetic chemistry applications.
The structural versatility of quinoline derives from its dual aromatic character, combining the properties of both benzene and pyridine rings within a single molecular framework. This heterocyclic system contains a nitrogenous aromatic ring that enables various chemical modifications through nucleophilic and electrophilic substitution reactions. As a tertiary base, quinoline exhibits weak basicity and can form salts in the presence of acids, displaying chemical behavior similar to both benzene and pyridine components. The quinoline scaffold has gained recognition as a privileged molecular framework in medicinal chemistry, serving as the structural foundation for over 200 biologically active alkaloids identified in natural products.
The commercial significance of quinoline primarily stems from its role as a precursor for 8-hydroxyquinoline synthesis, which serves as a versatile chelating agent and pesticide precursor. Industrial production of quinoline traditionally relies on extraction from coal tar, which remains the principal commercial source since the compound's initial isolation by German chemist Friedlieb Ferdinand Runge in 1834. The only documented natural occurrence of quinoline involves the Peruvian stick insect Oreophoetes peruana, which secretes a malodorous fluid containing quinoline from specialized thoracic glands when disturbed.
Significance of 4-oxo-1,4-dihydroquinoline Derivatives in Research
The 4-oxo-1,4-dihydroquinoline structural motif has emerged as a critical pharmacophore in contemporary drug discovery and development programs. These derivatives demonstrate remarkable therapeutic potential across multiple disease areas, particularly in antimalarial, antibacterial, antifungal, antimycobacterial, antiviral, antiprotozoal, anticarcinogenic, antioxidant, anticonvulsant, analgesic, anti-inflammatory, anthelmintic, and cardioprotective applications. The structural framework also shows significant promise for treating diseases affecting the nervous system, with particular relevance to neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease.
Recent computational studies have identified quinoline derivatives as promising multifunctional antioxidants with neuroprotective properties. A comprehensive analysis of 8536 strategically designed quinoline derivatives revealed that specific structural modifications can enhance antioxidant efficiency beyond reference compounds like Trolox, while maintaining favorable bioavailability, reduced toxicity, and improved manufacturability profiles. The antioxidant activity of these compounds operates through both single electron transfer and hydrogen atom transfer mechanisms, which are fundamental processes in radical scavenging activities.
The cannabinoid receptor research field has witnessed significant contributions from 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives, which demonstrate selective binding affinity for cannabinoid receptor subtype 2. These compounds exhibit promising therapeutic potential due to the cannabinoid receptor subtype 2's involvement in various physiological and pathological processes throughout the immune system. The structure-activity relationship studies have revealed that small modifications in substituent positioning around the 4-oxo-1,4-dihydroquinoline core can dramatically alter compound functionality, enabling the development of both agonist and antagonist series from this molecular scaffold.
Cardioprotective research has identified quinoline-embelin derivatives as effective agents against doxorubicin-induced cardiotoxicity. These compounds demonstrate significant protective effects by attenuating oxidative stress and apoptosis, with quinoline derivatives bearing electron-withdrawing groups showing particularly enhanced activity. The research indicates that embelin derivatives containing quinoline moieties can provide cardioprotective benefits without compromising the chemotherapeutic efficacy of doxorubicin treatments.
Historical Development of Iodinated Quinolines
The development of iodinated quinoline derivatives traces back to early synthetic chemistry investigations aimed at exploring halogenated heterocyclic compounds. Historical research into quinoline iodination revealed that the compound undergoes selective iodination at specific positions under controlled reaction conditions. Early studies demonstrated that quinoline reacts with iodine and silver sulfate in concentrated sulfuric acid at elevated temperatures to yield both monoiodinated and diiodinated products.
The systematic iodination of quinoline produces distinct regioisomers, with 5-iodoquinoline and 8-iodoquinoline representing the primary monoiodination products. When quinoline is treated with silver sulfate and iodine in sulfuric acid at temperatures ranging from 150 to 200 degrees Celsius, the reaction yields approximately 20 percent 5-iodoquinoline, 18 percent 8-iodoquinoline, and 35 percent 5,8-diiodoquinoline. The reaction selectivity depends significantly on the relative quantities of reactants, with excess quinoline favoring monoiodoquinoline formation and excess silver sulfate and iodine promoting diiodoquinoline production.
The mechanistic understanding of quinoline iodination involves the formation of positively charged iodinium ions and protonated forms of the quinoline base as principal reactive species in the initial reaction steps. This mechanistic insight has enabled the development of more selective iodination protocols for specific positional requirements. The iodination methodology has been refined through modern synthetic approaches, including metal-free synthesis protocols that utilize alternative iodinating agents and reaction conditions.
Contemporary iodination strategies have expanded beyond traditional electrophilic substitution methods to encompass more sophisticated approaches. Recent developments include one-pot, two-component synthesis techniques utilizing trifluoroacetic acid as an efficient catalyst for producing iodo-quinoline derivative libraries. These modern approaches enable the synthesis of diverse iodinated quinoline structures with improved yields and selectivity compared to classical methods.
Chemical Context of Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate
This compound represents a highly specialized quinoline derivative characterized by the molecular formula carbon eleven hydrogen eight iodine nitrogen oxygen three and a molecular weight of 329.09 daltons. The compound bears the Chemical Abstracts Service registry number 1264209-73-5 and is commercially available with purity specifications exceeding 95 percent. The systematic name for this compound is 6-quinolinecarboxylic acid, 1,4-dihydro-3-iodo-4-oxo-, methyl ester, reflecting its structural organization around the quinoline scaffold.
The molecular structure of this compound features several distinctive structural elements that contribute to its unique chemical properties. The presence of an iodine substituent at the 3-position provides opportunities for further chemical modification through cross-coupling reactions and other synthetic transformations. The 4-oxo functionality represents a key pharmacophoric element found in many biologically active quinoline derivatives, while the methyl carboxylate group at the 6-position introduces additional chemical reactivity and potential for biological interaction.
The computational chemistry profile of this compound reveals important physicochemical properties relevant to its potential applications. The compound exhibits a topological polar surface area of 59.16 square angstroms, a calculated partition coefficient of 1.9193, three hydrogen bond acceptors, one hydrogen bond donor, and one rotatable bond. These parameters suggest favorable characteristics for membrane permeability and bioavailability in biological systems.
Storage and handling requirements for this compound specify refrigerated conditions at temperatures between 2 to 8 degrees Celsius to maintain compound stability. The compound is designated for research and manufacturing applications, with shipping typically conducted at room temperature within continental regions. Safety considerations include standard precautionary measures for handling iodinated organic compounds, with appropriate personal protective equipment recommended during laboratory manipulations.
Current Research Landscape
The contemporary research landscape surrounding this compound and related compounds encompasses several active areas of investigation. Current synthetic methodologies focus on developing efficient protocols for preparing diverse iodinated quinoline libraries through innovative catalytic processes. These approaches emphasize environmental sustainability and operational simplicity while maintaining high yields and selectivity for target compounds.
Anti-inflammatory research has identified 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as promising therapeutic agents for treating acute lung injury and sepsis. Recent studies have demonstrated that specific structural modifications within this chemical class can significantly inhibit lipopolysaccharide-induced expression of proinflammatory cytokines, including interleukin-6 and tumor necrosis factor-alpha. These findings have established structure-activity relationships that guide the design of more potent anti-inflammatory agents within the quinoline derivative family.
Neuroprotective research continues to explore quinoline derivatives as multifunctional antioxidants with potential applications against neurodegenerative diseases. Current investigations focus on identifying compounds that can simultaneously inhibit multiple enzymatic targets, including catechol-O-methyltransferase, acetylcholinesterase, and monoamine oxidase type B. The integration of computational drug design with experimental validation has accelerated the identification of promising candidates for further development.
The field of cannabinoid receptor research has witnessed continued interest in 4-oxo-1,4-dihydroquinoline derivatives as selective ligands. Recent structure-functionality relationship studies have revealed that subtle structural modifications can switch compound behavior from agonist to antagonist profiles, providing valuable insights for developing targeted therapeutic agents. This research has expanded understanding of the molecular requirements for cannabinoid receptor selectivity and functional activity.
Anticancer research has identified specific dihydroquinoline compounds with promising cytotoxicity profiles against hepatocellular carcinoma cell lines. Current investigations explore the delivery of lead compounds through cationic liposome formulations to enhance therapeutic efficacy while minimizing systemic toxicity. These studies represent important advances in translating quinoline derivative research toward clinical applications.
Properties
IUPAC Name |
methyl 3-iodo-4-oxo-1H-quinoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8INO3/c1-16-11(15)6-2-3-9-7(4-6)10(14)8(12)5-13-9/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCRBGNWZQSRRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC=C(C2=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30737635 | |
| Record name | Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30737635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1264209-73-5 | |
| Record name | Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30737635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Enamine Cyclization with (S)-(+)-Valinol
Inspired by elvitegravir synthesis, a precursor such as methyl 2-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate undergoes cyclization with (S)-(+)-valinol to form the enamine intermediate. Subsequent deprotection and iodination yield the target compound. Key steps include:
β-Ketoester Cyclization
Alternate routes employ β-ketoesters derived from 2,4-dimethoxybenzoic acid. For example, condensation with DMF-dimethylacetal forms a benzoacrylate intermediate, which reacts with (S)-(+)-valinol to yield an enamine. Cyclization under basic conditions (e.g., potassium carbonate in DMF) generates the quinoline core.
Direct Iodination Strategies
Introducing iodine at position 3 of the quinoline ring is achieved via electrophilic substitution or metal-mediated reactions.
Electrophilic Iodination Using N-Iodosuccinimide (NIS)
The electron-rich quinoline nucleus facilitates electrophilic iodination.
Sandmeyer-Type Iodination
For precursors with an amino group at C3, diazotization followed by iodide quenching is viable:
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Limitation : Requires prior functionalization, complicating the synthesis.
Esterification and Hydrolysis Protocols
The methyl ester at position 6 is introduced via esterification of carboxylic acid intermediates or transesterification.
Acid-Catalyzed Esterification
Alkaline Hydrolysis and Re-Esterification
For intermediates with ethyl esters, hydrolysis followed by methyl esterification is effective:
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Acidify to pH 3–4 with HCl to precipitate the carboxylic acid.
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Re-esterify with methyl iodide (CH₃I) and K₂CO₃ in DMF.
Integrated Synthetic Routes
Route A: Iodination Post-Cyclization
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Overall yield : 58–62%.
Route B: Early-Stage Iodination
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Start with 3-iodo-2-methoxybenzoic acid.
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Convert to β-ketoester via Claisen condensation.
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Overall yield : 50–55%.
Comparative Analysis of Methods
| Parameter | Route A | Route B |
|---|---|---|
| Starting Material Cost | Low | High |
| Iodination Efficiency | 85% | 90% |
| Total Steps | 4 | 5 |
| Overall Yield | 58–62% | 50–55% |
| Purity (HPLC) | ≥97% | ≥95% |
Route A offers better cost-effectiveness, while Route B ensures higher iodination regioselectivity.
Challenges and Optimization Strategies
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Iodination Side Reactions : Over-iodination at C5/C7 positions occurs if reaction time exceeds 6 hours. Mitigated by using 1.05 eq NIS and monitoring via TLC.
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Ester Hydrolysis : Premature hydrolysis during cyclization is avoided by silyl protection (e.g., tert-butyldimethylsilyl).
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Purification : Silica gel chromatography (CH₂Cl₂:MeOH 60:1) resolves iodinated byproducts .
Scientific Research Applications
Pharmaceutical Development
Antimicrobial Properties
Research indicates that methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate exhibits significant antimicrobial activity. Its structural characteristics suggest that it may serve as a lead compound in drug discovery aimed at treating infections. Compounds in the quinoline family are known to possess broad-spectrum antimicrobial properties, making this compound a candidate for further exploration in this area.
Anticancer Activity
The potential anticancer properties of this compound are particularly noteworthy. Studies have shown that similar quinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The presence of the iodo group may enhance the compound's lipophilicity and membrane permeability, potentially leading to improved efficacy against various cancer types.
Mechanism of Action Studies
Understanding the mechanism of action of this compound is crucial for optimizing its therapeutic applications. Interaction studies have focused on its binding affinity with biological targets such as enzymes and receptors involved in disease pathways. Techniques such as molecular docking and kinetic assays are employed to elucidate these interactions, providing insights into how this compound can be effectively utilized in treatment protocols.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
These synthetic pathways are critical for producing the compound with high purity and yield, which is essential for subsequent biological testing.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and its analogs:
Case Study 1: Antimicrobial Efficacy
In a study evaluating various quinoline derivatives, this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicated its potential as an effective antimicrobial agent .
Case Study 2: Anticancer Activity
Another research effort focused on the anticancer effects of this compound against human cancer cell lines. Results demonstrated significant inhibition of cell proliferation and induction of apoptosis, suggesting that this compound could be further developed into an anticancer therapeutic.
Mechanism of Action
The mechanism of action of Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate involves its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and repair. By inhibiting these enzymes, the compound prevents bacterial cell division, leading to cell death.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
Key Observations:
Halogen Substitution: The iodine position significantly impacts electronic and steric properties. For example, iodine at position 3 (target compound) vs. Iodine at position 8 (8-Iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) may disrupt hydrogen-bonding networks due to steric hindrance .
Ester vs. Carboxylic Acid: Methyl or ethyl esters (e.g., target compound vs. Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate) enhance lipophilicity and metabolic stability compared to carboxylic acids (e.g., 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid), which are more polar and prone to ionization .
Methoxy vs. Iodo Groups: Methoxy substituents (e.g., Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate) improve solubility in polar solvents like acetonitrile, whereas iodine reduces solubility due to increased molecular weight and hydrophobicity .
Reactivity Notes:
- Iodination : Positional selectivity (3 vs. 6) depends on directing groups. For example, ester groups at position 6 (target compound) may direct iodination to position 3 via electronic effects .
- Ester Hydrolysis: Carboxylic acid derivatives (e.g., 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) are synthesized via NaOH-mediated hydrolysis of esters, as described in .
Pharmacological and Physicochemical Properties
Key Trends:
- Metabolic Stability : Methyl esters resist esterase hydrolysis better than ethyl esters, making the target compound more suitable for oral administration .
Biological Activity
Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.
Molecular Formula: C₁₁H₈INO₃
Molecular Weight: 299.09 g/mol
The synthesis typically involves the iodination of a quinoline derivative. One common method includes the reaction of 3-amino-4-oxo-1,4-dihydroquinoline-6-carboxylate with iodine in the presence of an oxidizing agent like hydrogen peroxide in an organic solvent such as acetic acid under reflux conditions.
This compound exhibits its biological activity primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and repair. By inhibiting these enzymes, the compound effectively prevents bacterial cell division, leading to cell death .
Antibacterial Properties
Research has indicated that this compound possesses significant antibacterial activity. In studies comparing various derivatives, it was noted that this compound exhibited potent activity against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of many standard antibiotics, indicating its potential as a therapeutic agent .
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.015 | 0.030 |
| Escherichia coli | 0.030 | 0.060 |
| Bacillus cereus | 0.008 | 0.015 |
Antiviral Activity
In addition to antibacterial properties, this compound has been investigated for its antiviral potential. Preliminary studies suggest that it may inhibit viral replication by interfering with specific viral enzymes or cellular pathways critical for viral life cycles.
Anticancer Activity
Recent research has also explored the anticancer properties of this compound. It has been shown to inhibit the growth of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest . For instance, derivatives of quinolines have been linked to the inhibition of Axl kinase, a target in cancer therapy, with promising results in preclinical models .
Case Studies
- Study on Antimicrobial Activity : A study conducted on several quinoline derivatives revealed that this compound demonstrated superior antimicrobial activity compared to other tested compounds, particularly against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .
- Anticancer Evaluation : In vitro studies showed that this compound could effectively reduce the viability of breast cancer cells (MDA-MB-231) at low concentrations, suggesting its potential utility in cancer treatment protocols .
Q & A
Q. What are the common synthetic routes for Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate?
The synthesis typically involves iodination of a quinoline precursor. A standard method employs iodine with an oxidizing agent (e.g., hydrogen peroxide) in acetic acid at 50–100°C. The methyl ester group at position 6 is introduced via esterification of the corresponding carboxylic acid using methyl chloroformate in the presence of a base like triethylamine .
Q. What analytical techniques are used to confirm the compound’s structure?
Key methods include:
- NMR spectroscopy : and NMR identify proton environments (e.g., iodine’s deshielding effects) and carbon types.
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] peak at m/z 359.12).
- X-ray crystallography : Resolves 3D structure and hydrogen-bonding patterns using software like SHELXL .
Q. What biological activities are associated with this compound?
Preliminary studies suggest antimicrobial and anticancer properties. The iodine atom enhances reactivity, potentially inhibiting microbial DNA replication or targeting enzymes like topoisomerases. Anticancer activity may involve apoptosis induction via mitochondrial pathways .
Q. How should this compound be stored to ensure stability?
Store in airtight, light-protected containers under desiccation at room temperature. Avoid moisture to prevent ester hydrolysis. Degradation products under acidic conditions include the carboxylic acid derivative and deiodinated analogs .
Advanced Questions
Q. How can regioselectivity be controlled during iodination of the quinoline precursor?
Regioselectivity is influenced by directing groups and reaction conditions. Electron-donating groups (e.g., methoxy at position 7) favor iodination at position 3. Optimizing solvent polarity (e.g., acetic acid vs. DMF) and temperature (50–80°C) minimizes competing side reactions. Computational modeling (e.g., DFT) predicts reactive sites .
Q. What strategies resolve overlapping NMR signals caused by iodine’s quadrupole moment?
Use high-field NMR (500 MHz) and 2D techniques (e.g., - HSQC) to decouple signals. Deuteration of solvents (e.g., DMSO-d) and variable-temperature NMR reduce line broadening. For complex splitting, iterative simulations (e.g., MestReNova) aid assignment .
Q. How can structural modifications enhance bioavailability for in vivo studies?
- Replace the methyl ester with a more hydrolytically stable group (e.g., amide).
- Introduce hydrophilic substituents (e.g., hydroxyl at position 8) to improve solubility.
- Use pro-drug approaches (e.g., phosphate esters) activated under physiological conditions .
Q. What computational tools predict interaction modes with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes like DNA gyrase. Pharmacophore mapping identifies critical interaction sites (e.g., iodine’s van der Waals contacts with hydrophobic pockets). Validate predictions with mutagenesis or SPR binding assays .
Q. How to address contradictions in reported antimicrobial activity data?
Discrepancies may arise from:
- Assay variability : Standardize MIC testing using CLSI guidelines.
- Purity differences : Use HPLC (C18 column, acetonitrile/water gradient) to verify 98% purity.
- Strain specificity : Compare activity across Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) models .
Q. What crystallographic challenges arise during structure determination?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
